molecular formula C7H11N3O3 B2528945 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1251362-80-7

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2528945
CAS RN: 1251362-80-7
M. Wt: 185.183
InChI Key: JPNAVVCKSPLBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as HBTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. HBTCA is an azide-alkyne cycloaddition (AAC) reagent that is used as a bioconjugation tool in chemical biology and biochemistry research.

Scientific Research Applications

Cosmetic Formulations

While not directly related to “1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s worth noting that alpha-hydroxy acids (AHAs), which have a similar structure (one hydroxyl group attached to the alpha position of the acid), are often used extensively in cosmetic formulations . They have been used as superficial peeling agents as well as to ameliorate the appearance of keratoses and acne in dermatology .

Dermatology

AHAs, including those with structures similar to “1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid”, have been used to treat various skin conditions . They can diminish corneocyte cohesion immediately above the granular layer by detaching and desquamating the stratum corneum . This makes them popular in dermatological practice for many years .

UV-induced Skin Damage Prevention

Some clinical studies have examined the effects of topically applied alpha-hydroxy acids on markers for UV-light-induced damage . These studies suggest that whether AHAs enhance or decrease photo damage of the skin depends on its concentration .

properties

IUPAC Name

1-(2-hydroxybutyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNAVVCKSPLBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=C(N=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

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